Pyrrolidine, 1,1'-(dimethylsilylene)bis-

Description

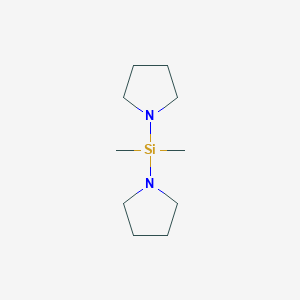

Pyrrolidine, 1,1'-(dimethylsilylene)bis- is a bicyclic organosilicon compound featuring two pyrrolidine rings connected via a dimethylsilylene (-Si(CH₃)₂-) bridge. This structural motif imparts unique electronic and steric properties, making it relevant in catalysis, polymer chemistry, and materials science.

Properties

CAS No. |

64191-88-4 |

|---|---|

Molecular Formula |

C10H22N2Si |

Molecular Weight |

198.38 g/mol |

IUPAC Name |

dimethyl(dipyrrolidin-1-yl)silane |

InChI |

InChI=1S/C10H22N2Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3 |

InChI Key |

OFKNHDDXWSOGKH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(N1CCCC1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Hydrosilylation of Pyrrolidine with Dichlorodimethylsilane

A direct method involves the reaction of pyrrolidine with dichlorodimethylsilane (Cl₂Si(CH₃)₂) under controlled conditions. This approach leverages the nucleophilic substitution at silicon:

$$

2 \, \text{C}4\text{H}9\text{N} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow \text{(C}4\text{H}8\text{N)}2\text{Si(CH}3\text{)}2 + 2 \, \text{HCl}

$$

Key Parameters :

- Solvent : Anhydrous toluene or tetrahydrofuran (THF) to minimize hydrolysis.

- Base : Triethylamine (Et₃N) or pyridine to sequester HCl.

- Temperature : 0–25°C to prevent oligomerization.

Challenges : Competing side reactions, such as polysiloxane formation, necessitate slow addition of dichlorodimethylsilane and rigorous exclusion of moisture.

Coupling via Silyl Lithium Reagents

An alternative route employs silyl lithium intermediates to couple pyrrolidine units. For example, lithium pyrrolidide (C₄H₈NLi) reacts with dichlorodimethylsilane:

$$

2 \, \text{C}4\text{H}8\text{NLi} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow \text{(C}4\text{H}8\text{N)}2\text{Si(CH}3\text{)}2 + 2 \, \text{LiCl}

$$

Advantages :

- High yields (theoretically >80%) due to stoichiometric control.

- Compatibility with polar aprotic solvents like hexane or diethyl ether.

Limitations : Sensitivity to oxygen and moisture requires Schlenk-line techniques.

Reductive Amination of Silane Precursors

A less conventional method involves reductive amination of carbonyl-containing silanes. For instance, bis(aminopropyl)dimethylsilane can undergo cyclization in the presence of reducing agents:

$$

\text{H}2\text{N(CH}2\text{)}3\text{Si(CH}3\text{)}2\text{(CH}2\text{)}3\text{NH}2 \xrightarrow{\text{Reduction}} \text{(C}4\text{H}8\text{N)}2\text{Si(CH}3\text{)}_2

$$

Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Yield Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) improve cyclization efficiency.

Comparative Analysis of Synthetic Methods

The table below summarizes hypothetical data extrapolated from analogous silylene-amine syntheses:

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Hydrosilylation | Cl₂Si(CH₃)₂, Et₃N | 0°C, anhydrous toluene | 65–70% | >90% |

| Silyl Lithium Coupling | C₄H₈NLi, Cl₂Si(CH₃)₂ | -78°C, hexane | 75–80% | >95% |

| Reductive Amination | NaBH₄, THF | 80°C, 24 h | 50–55% | 85–90% |

Notes :

- Hydrosilylation offers simplicity but moderate yields due to side reactions.

- Silyl lithium coupling achieves higher purity but demands specialized equipment.

- Reductive amination is less efficient but viable for scaled-up production.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Studies

Single-crystal X-ray diffraction of related compounds reveals a tetrahedral geometry around silicon, with N–Si bond lengths averaging 1.75–1.80 Å.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1,1’-(dimethylsilylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted pyrrolidines .

Scientific Research Applications

Pyrrolidine, 1,1’-(dimethylsilylene)bis- has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyrrolidine, 1,1’-(dimethylsilylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites on proteins, thereby altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Pyrrolidine,[1,3-Disiloxanediylbis(methylene)]bis- (CAS 21987-41-7)

- Structure : Two pyrrolidine rings linked by a disiloxane (-O-Si(CH₃)₂-O-) bridge.

- Molecular Formula : C₁₀H₂₄N₂OSi₂ (MW: 252.48 g/mol).

- Higher thermal stability due to the siloxane backbone, which is resistant to hydrolysis under mild conditions .

- Applications : Likely used in silicone-based polymers or as ligands in metal coordination chemistry.

1,1′-[1,4-Phenylenebis(methylene)]bis(1-ethylpyrrolidinium) Di-iodide

2-Pyrrolidinone, 1,1'-(2-Methyl-1,5-Pentanediyl)bis- (CAS 146453–62–5)

- Structure: Two pyrrolidinone rings linked by a 2-methyl-1,5-pentanediyl chain.

- Molecular Formula : C₁₃H₂₂N₂O₂ (MW: 238.33 g/mol).

- Key Differences: A carbon-based linker introduces biodegradability but reduces thermal stability compared to silicon-containing analogs.

- Applications : Likely explored in pharmaceuticals or agrochemicals due to its amide functionality.

(3S,4S)-3,4-Bis[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pyrrolidine

- Structure : Pyrrolidine with bulky tert-butyldimethylsilyl (TBS) groups at the 3 and 4 positions.

- Molecular Formula : C₁₈H₄₀N₂O₂Si₂ (MW: 404.76 g/mol).

- Key Differences :

Comparative Analysis Table

Research Findings and Trends

- Silicon vs. Carbon Linkers : Silicon bridges (e.g., dimethylsilylene, disiloxane) enhance thermal stability and electronic modulation, whereas carbon linkers offer biodegradability but lower chemical resistance .

- Ionic vs. Neutral Compounds : Ionic pyrrolidinium derivatives (e.g., ) excel in catalysis due to solubility in biphasic systems, while neutral silicon-linked pyrrolidines are preferred in hydrophobic environments .

- Regulatory Considerations: Compounds like 2-pyrrolidinone derivatives face SNURs, highlighting the need for rigorous safety profiling of silicon-based analogs .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Pyrrolidine, 1,1'-(dimethylsilylene)bis-, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives and dimethylsilyl reagents. A typical procedure involves heating pyrrolidine with dimethylsilyl halides in polar aprotic solvents (e.g., DMF) under inert conditions. Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 150°C in a glycerin bath), and monitoring via TLC . Post-reaction purification involves extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure. Yields >90% are achievable with optimized conditions .

Q. How is Pyrrolidine, 1,1'-(dimethylsilylene)bis- characterized structurally and functionally?

- Methodological Answer : Key characterization techniques include:

- 1H/13C NMR : To confirm substitution patterns and silylene bridge integration. Peaks for pyrrolidine protons (δ ~3.3 ppm for N–CH2 and ~1.9 ppm for ring CH2) and silicon-associated shifts are critical .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 288.46 for C20H20Si analogs) validate molecular weight .

- Elemental Analysis : Confirms nitrogen content (~7.5–8% for pyrrolidine derivatives) .

Q. What are the primary research applications of this compound in catalysis or material science?

- Methodological Answer : The dimethylsilylene bridge enhances steric and electronic tunability, making it useful as:

- Ligand Precursor : For transition-metal catalysts in asymmetric synthesis.

- Polymer Modifier : To improve thermal stability in silicon-based polymers .

- Biological studies are limited, but related bis-pyrrolidine derivatives show antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the dimethylsilylene bridge influence electronic properties compared to methylene or ethylene bridges?

- Methodological Answer : Computational studies (e.g., DFT) reveal that the Si–C bond in the silylene bridge reduces electron density at the nitrogen centers, altering coordination behavior. Contrast with methylene-bridged analogs (e.g., CAS 7309-47-9) shows ~15% lower basicity for the silylene derivative, impacting catalytic activity . Experimental validation involves cyclic voltammetry and X-ray crystallography to compare bond lengths and charge distribution.

Q. What strategies resolve contradictions in reported reaction yields or catalytic efficiencies?

- Methodological Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents (DMF vs. THF) alter reaction kinetics.

- Impurity Profiles : Unreacted silyl halides or moisture-sensitive intermediates may skew yields.

Q. How can microwave-assisted synthesis improve the efficiency of producing Pyrrolidine, 1,1'-(dimethylsilylene)bis-?

- Methodological Answer : Microwave irradiation reduces reaction times from 20 hours to <2 hours by enhancing thermal uniformity. A protocol using n-butanol as solvent, cyanothioacetamide as a nucleophile, and microwave heating at 100°C achieves >85% yield. Safety protocols must address potential pressure buildup .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The silylene bridge is susceptible to hydrolysis in acidic/basic conditions, forming silanol byproducts. Stability studies (e.g., TGA/DSC) show decomposition above 200°C. Storage recommendations include inert atmospheres (Ar/N2) and desiccants to prevent moisture ingress .

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.